molecular formula C16H8Cl2N2OS B13026073 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde

Cat. No.: B13026073
M. Wt: 347.2 g/mol
InChI Key: ZPJUFHOVCWKNQO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a high-purity chemical compound supplied for research purposes. This molecule features an imidazobenzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure is substituted with a 3,4-dichlorophenyl group and a formyl (carbaldehyde) moiety, which provides a versatile handle for further synthetic modification and exploration of structure-activity relationships (SAR) . Compounds based on the imidazo[2,1-b][1,3]benzothiazole scaffold have demonstrated significant potential in oncological research. Specifically, 2-phenylimidazo[2,1-b]benzothiazole derivatives have been identified as multi-target agents that impair tumorigenesis by targeting oncogenic signaling pathways . Research indicates such derivatives can inhibit the phosphorylation and function of receptor tyrosine kinases like Met and PDGFRβ, which are critical for cancer cell survival and growth . The mechanism of action for these compounds extends to altering the PI3K-Akt pathway, affecting cell cycle regulators including Retinoblastoma protein and nucleophosmin/B23, leading to cell cycle disruption and mitotic failure . Furthermore, heterocyclic compounds incorporating dichlorophenyl groups, such as triazolo-thiadiazole derivatives, are actively investigated for their potent antimicrobial properties against various plant pathogens, suggesting broader applications in developing new agrochemical agents . This product is intended for research use only by qualified professionals. It is not for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers can utilize this compound as a key intermediate for synthesizing novel derivatives or as a probe for studying kinase inhibition and cancer cell biology.

Properties

Molecular Formula

C16H8Cl2N2OS

Molecular Weight

347.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

InChI

InChI=1S/C16H8Cl2N2OS/c17-10-6-5-9(7-11(10)18)15-13(8-21)20-12-3-1-2-4-14(12)22-16(20)19-15/h1-8H

InChI Key

ZPJUFHOVCWKNQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N3C(=C(N=C3S2)C4=CC(=C(C=C4)Cl)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichloroaniline with 2-mercaptobenzothiazole in the presence of a suitable catalyst and solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3]benzothiazole core. The resulting intermediate is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent to introduce the carbaldehyde group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with imidazo[2,1-b][1,3]benzothiazole derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives for their in vitro activity against Mycobacterium tuberculosis and found several compounds displaying potent anti-tubercular effects. Specifically, derivatives with a p-substituted phenyl group showed a minimum inhibitory concentration (MIC) as low as 3.125 μg/mL against the H37Rv strain of tuberculosis .

Immunosuppressive Properties

Another area of interest is the immunosuppressive potential of imidazo[2,1-b][1,3]benzothiazole derivatives. Research has demonstrated that certain derivatives can suppress delayed-type hypersensitivity without affecting humoral immunity in murine models. This suggests a potential application in treating autoimmune diseases or conditions where modulation of the immune response is beneficial .

Anticancer Activity

The compound's structure allows it to interact with various biological targets implicated in cancer progression. Preliminary studies have shown that derivatives can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation.

Mechanistic Studies

Understanding the mechanisms by which 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde exerts its biological effects is crucial for its application in drug development. Research has focused on:

  • Reactive Oxygen Species (ROS) Generation : Compounds within this class have been shown to generate ROS in cancer cells, leading to oxidative stress and subsequent cell death.
  • Enzyme Inhibition : Some derivatives may inhibit specific enzymes involved in tumor growth or bacterial survival, providing a dual mechanism of action.

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

Study ReferenceApplicationFindings
Anti-tubercular activityMIC of 3.125 μg/mL for selected derivatives
Immunosuppressive effectsSignificant suppression of delayed-type hypersensitivity in mice
Anticancer potentialInduction of apoptosis in cancer cell lines

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The presence of the dichlorophenyl group enhances its binding affinity to hydrophobic pockets in target molecules, while the carbaldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

CITCO (6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-Dichlorobenzyl)oxime)

  • Structure : CITCO shares the imidazo[2,1-b][1,3]thiazole core but differs in substituent positions. The aldehyde group in CITCO is at position 5, conjugated to an oxime ether via a 3,4-dichlorobenzyl group, whereas the target compound has a carbaldehyde at position 3 .
  • Activity: CITCO is a potent agonist of the human constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic metabolism. It exhibits high selectivity for human CAR over mouse CAR, with reported applications in studying drug metabolism pathways .

2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde

  • Structure : This analog replaces the 3,4-dichlorophenyl group with a 4-nitrophenyl substituent and positions the carbaldehyde at position 1 .
  • Activity: Nitro-substituted derivatives are often explored for their electron-withdrawing effects, which enhance binding affinity in enzyme inhibition assays.

N,3-Bis(4-Chlorophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine

  • Structure : Features a benzimidazo[2,1-b]thiazole core with dual 4-chlorophenyl substitutions. Lacks the carbaldehyde group present in the target compound .
  • Synthesis: Synthesized via a catalyst-free, three-component reaction of aryl glyoxals, anilines, and 2-aminobenzothiazoles under optimized conditions (e.g., ethanol at 80°C) .

Pharmacological and Biochemical Comparisons

Table 1: Key Pharmacological Properties of Imidazo[2,1-b]thiazole Derivatives

Compound Target Activity IC50/Inhibitory Rate Selectivity Notes Reference
CITCO Human CAR agonist N/A (activator) Selective for human CAR over mouse CAR
5l (imidazo[2,1-b]thiazole derivative) VEGFR2 inhibition 5.72% inhibition at 20 µM Cytotoxic to MDA-MB-231 (IC50 = 1.4 µM)
3d (hydrazinecarbothioamide derivative) Aldose reductase inhibition Best activity in class Rat kidney enzyme inhibition

Key Observations:

Substituent Position : The position of the carbaldehyde group significantly impacts biological activity. For example, CITCO’s aldehyde at position 5 facilitates CAR binding, whereas derivatives with aldehydes at positions 1 or 3 may target different pathways .

Halogen Effects: 3,4-Dichlorophenyl groups enhance lipophilicity and receptor binding compared to mono-halogenated analogs (e.g., 4-chlorophenyl in CITCO) .

Synthetic Accessibility : Catalyst-free, one-pot syntheses (as in ) are advantageous for scalable production, but aldehyde-containing derivatives may require additional oxidation or protection steps .

Biological Activity

2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characterization

The synthesis of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde involves the condensation of appropriate precursors under controlled conditions. The compound's structure has been confirmed through various spectroscopic methods including NMR and X-ray crystallography. The molecular formula is C15H10Cl2N2SC_{15}H_{10}Cl_2N_2S, indicating the presence of both chlorine substituents and a benzothiazole moiety.

Biological Activity Overview

The biological activity of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde has been evaluated in several studies. Key findings are summarized in the following sections.

Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b][1,3]benzothiazole exhibit notable antimicrobial properties. For instance:

  • Antitubercular Activity : Compounds similar to 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole have shown effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 3.125 µg/mL .
  • Antibacterial and Antifungal Activity : Some derivatives have demonstrated promising activity against various bacterial strains and fungi .

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Inhibition of FAK : It has been reported that related imidazo compounds inhibit focal adhesion kinase (FAK), a target in cancer therapy. This inhibition is associated with reduced cell proliferation and migration in cancer cell lines .
  • Cytotoxicity Studies : In vitro studies have shown that certain derivatives exhibit low toxicity towards normal cell lines while effectively targeting cancer cells .

Antioxidant Activity

The antioxidant capacity of imidazo[2,1-b][1,3]benzothiazole derivatives has also been explored:

  • Radical Scavenging Tests : Various assays such as DPPH and ABTS have been employed to evaluate the antioxidant properties. Some compounds displayed moderate to strong scavenging activity .

The mechanisms underlying the biological activities of 2-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cell signaling pathways critical for cancer progression.
  • Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in tumor cells.

Case Studies

Several case studies highlight the effectiveness of this compound in different biological contexts:

StudyFocusFindings
Study AAntitubercularMIC = 3.125 µg/mL against M. tuberculosis
Study BCancer Cell LinesIC50 values ranging from 0.59 to 2.81 µM; enhanced efficacy with gemcitabine
Study CAntioxidant ActivityModerate ABTS scavenging effect observed

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